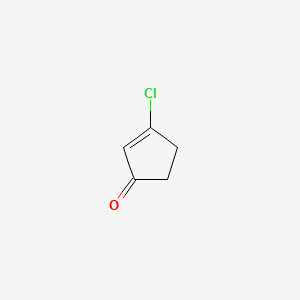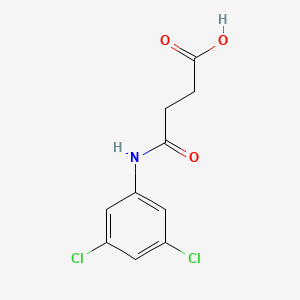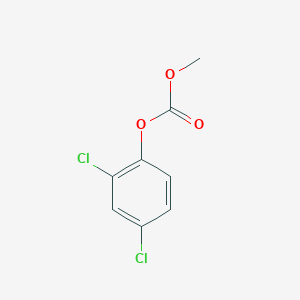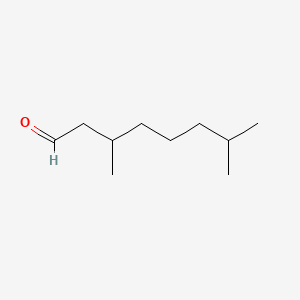
3,7-Dimethyloctanal
描述
3,7-Dimethyloctanal: is an organic compound with the molecular formula C10H20O . It is a medium-chain aldehyde that is often used in the synthesis of various chemical products. This compound is known for its distinctive odor and is commonly used in the fragrance industry.
准备方法
Synthetic Routes and Reaction Conditions: 3,7-Dimethyloctanal can be synthesized through several methods. One common method involves the oxidation of 3,7-dimethyloctanol using oxidizing agents such as chromium trioxide or potassium permanganate . The reaction typically takes place under controlled conditions to ensure the selective formation of the aldehyde group.
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 3,7-dimethyloctanoic acid . This process involves the use of catalysts such as palladium or platinum on carbon supports, and the reaction is carried out under high pressure and temperature to achieve high yields.
化学反应分析
Types of Reactions: 3,7-Dimethyloctanal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form using strong oxidizing agents like .
Reduction: It can be reduced to using reducing agents such as or .
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as or , often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: 3,7-Dimethyloctanoic acid.
Reduction: 3,7-Dimethyloctanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3,7-Dimethyloctanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is widely used in the fragrance industry due to its pleasant odor and in the production of flavoring agents.
作用机制
The mechanism of action of 3,7-Dimethyloctanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This reactivity is crucial in many biochemical processes and synthetic applications. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations.
相似化合物的比较
3,7-Dimethyloctanol: The alcohol counterpart of 3,7-Dimethyloctanal, used in similar applications but with different reactivity.
3,7-Dimethyloctanoic acid: The oxidized form, used in the synthesis of esters and other derivatives.
7-Hydroxy-3,7-dimethyloctanal: A hydroxylated derivative with different chemical properties and applications.
Uniqueness: this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and applications compared to its alcohol and acid counterparts. Its pleasant odor also makes it particularly valuable in the fragrance industry.
属性
IUPAC Name |
3,7-dimethyloctanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSIFMPORANABL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044826 | |
| Record name | 3,7-Dimethyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colourless to pale yellow solution; Onion aroma with fruity undertones | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
197.00 to 198.00 °C. @ 760.00 mm Hg | |
| Details | The Good Scents Company Information System | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
13 mg/L @ 20 °C (exp), Practially insoluble to insoluble in water, Soluble (in ethanol) | |
| Details | The Good Scents Company Information System | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Details | The Good Scents Company Information System | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.085-1.095 | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2150/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
5988-91-0, 25795-46-4 | |
| Record name | Dihydrocitronellal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5988-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dimethyloctanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005988910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanal, 3,7-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025795464 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octanal, 3,7-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,7-Dimethyloctanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dimethyloctanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.282 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,7-DIMETHYLOCTANAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32WFZ5HGW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3,7-Dimethyloctanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032241 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the relationship between the odor of (3S)-3,7-dimethyloctanal and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate?
A1: While (3S)-3,7-dimethyloctanal is a chain-type odorant and ethyl (1R, 6S)-2,2,6-trimethylcyclohexane-1-carboxylate is a ring-type, their odors share similarities. Research suggests this is due to the existence of stable ring-like conformers of (3S)-3,7-dimethyloctanal that resemble the ring-type odorant in their three-dimensional structure. These conformers are hypothesized to bind to and stimulate the same odor receptors, resulting in similar odor profiles. []
Q2: Can 3,7-dimethyloctanal be synthesized from a naturally occurring compound?
A2: Yes, this compound can be synthesized from citronellal, a compound found in citronella oil. The synthesis involves a hydrogenation reaction using Raney-nickel as a catalyst. This reaction converts citronellal to a mixture of this compound and citronellol. []
Q3: How does supercritical carbon dioxide (scCO2) impact the selectivity of 3,7-dimethyl-2,6-octadienal hydrogenation using a palladium catalyst?
A3: Studies show that using scCO2 as a solvent for the hydrogenation of 3,7-dimethyl-2,6-octadienal (citral) with palladium catalysts, like Pd-MCM-48, leads to the complete and selective hydrogenation of both the conjugated and isolated C=C bonds. This results in the formation of the fully saturated aldehyde, this compound (dihydrocitronellal), under mild reaction conditions. Notably, this high selectivity is maintained across variations in hydrogen pressure, temperature, and the support material for the catalyst, highlighting the beneficial influence of scCO2. Furthermore, scCO2 simplifies product separation and minimizes environmental impact compared to traditional organic solvents. []
Q4: What is the role of ionic liquids in the catalytic hydrogenation of 3,7-dimethyl-2,6-octadienal (citral)?
A4: Ionic liquids have been investigated as reaction modifiers in the liquid-phase hydrogenation of citral using supported metal catalysts. Research demonstrates that using dicyanamide-based ionic liquids, like [BMIM][N(CN)2], can facilitate the selective hydrogenation of citral to citronellal with high yields exceeding 99%, effectively achieving a one-pot synthesis of citronellal via this route. Furthermore, these ionic liquids exhibit an inhibitory effect on the subsequent hydrogenation of citronellal to dihydrocitronellal, further enhancing the selectivity towards citronellal production. Conversely, utilizing [NTf2]−-based ionic liquids as modifiers in Ru/Al2O3-catalyzed citral hydrogenation leads to increased selectivity towards the unsaturated alcohols geraniol and nerol. []
Q5: How does the presence of ionic liquids affect the interaction of hydrogen with palladium catalysts during citral hydrogenation?
A5: Studies utilizing techniques like X-ray photoelectron spectroscopy (XPS), hydrogen pulse chemisorption, and differential hydrogen adsorption calorimetry reveal that the presence of ionic liquids influences the interaction of hydrogen with palladium catalysts during citral hydrogenation. Notably, treating Pd/SiO2 with ionic liquids leads to a higher oxidized palladium surface. For instance, using [BMIM][N(CN)2] results in the formation of Pd(II) species, suggesting complexation of palladium by the [N(CN)2]− anion. Furthermore, the hydrogen uptake capacity of Pd/SiO2 catalysts modified with ionic liquids decreases compared to untreated catalysts. This, coupled with the observation of lower hydrogen adsorption heats, points to a change in the electronic properties of palladium due to the presence of ionic liquids, ultimately impacting the catalyst's activity and selectivity. []
Q6: What is the mechanism behind the formation of 1,3,5-cycloheptatriene derivatives using this compound as a starting material?
A6: Research suggests that reacting 7-methoxy-3,7-dimethyloctanal with a specific γ-arsonium ylide ([3-(1-methylethoxy-carbonyl)-2-oxopropyl]triphenylarsonium bromide) in the presence of a base initiates a multi-step reaction sequence resulting in 1,3,5-cycloheptatriene derivatives. The proposed mechanism involves an initial aldol condensation between the aldehyde and the ylide, followed by a Michael addition of another ylide molecule to the aldol product. This is followed by intramolecular nucleophilic substitution, elimination of triphenylarsine, and finally, a base-catalyzed elimination of a second triphenylarsine molecule, ultimately yielding the 1,3,5-cycloheptatriene derivative. []
Q7: Can (R)(+)-3,7-dimethyloctanal be used to synthesize optically active polymers?
A7: Yes, the divinylacetal of (R)(+)-3,7-dimethyloctanal can be polymerized using radical or cationic initiators to produce optically active polymers. Interestingly, radical initiation primarily yields viscous liquid polymers, while cationic initiators result in solid polymers. Importantly, the optical rotatory dispersion analysis of the polymers synthesized using cationic initiators, particularly boron trifluoride etherate, reveals negative optical rotations. In contrast, the polymer obtained from radical initiation with azobisisobutyronitrile, along with its model compound, exhibits positive rotations. This difference in optical properties suggests varying stereoregularity in the polymers obtained through different polymerization methods. []
Q8: Can this compound be used in the total synthesis of complex molecules?
A8: Yes, (3R)-3,7-dimethyloctanal plays a crucial role in the enantioselective total synthesis of vitamin E. It participates in an aldol condensation reaction with a chiral chroman intermediate, which is synthesized through a novel palladium-catalyzed domino Wacker-Heck reaction. This aldol condensation is a key step in constructing the side chain of vitamin E. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


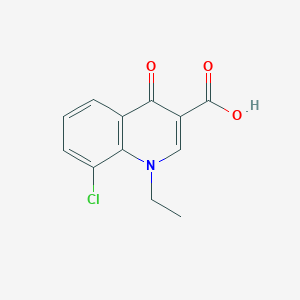
![Hexanoic acid, 6-[[[4-(acetylamino)phenyl]sulfonyl]amino]-](/img/structure/B3032784.png)
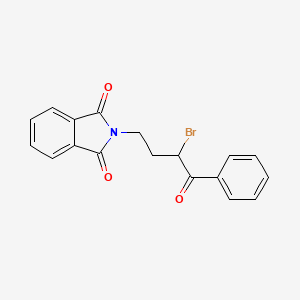
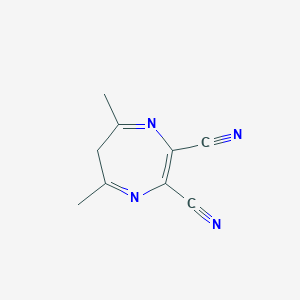
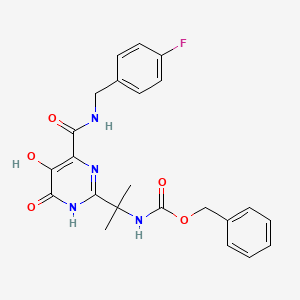
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B3032794.png)
![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)
![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)
![6-Bromo-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3032799.png)
![(Bicyclo[2.2.1]hept-2-yl)methyl acetate](/img/structure/B3032801.png)
